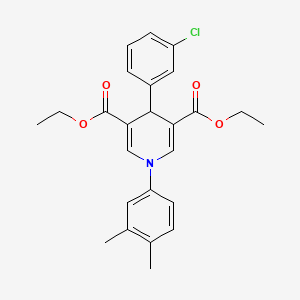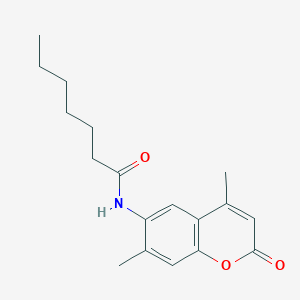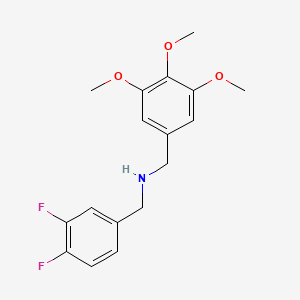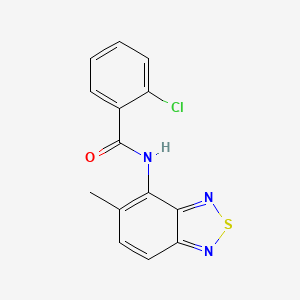![molecular formula C36H31N3O6S3 B11647671 [(4-{5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}phenyl)sulfanyl]acetic acid](/img/structure/B11647671.png)
[(4-{5,11-Bis[(4-methylphenyl)sulfonyl]-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocin-13-yl}phenyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7710~2,7~0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and sulfonyl groups
Preparation Methods
The synthesis of [(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core triazatetracycloheptadeca structure, followed by the introduction of the sulfonyl groups and the phenylsulfanyl acetic acid moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also modulate signaling pathways involved in inflammation and immune responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
[(4-{8,16-BIS[(4-METHYLPHENYL)SULFONYL]-8,16,17-TRIAZATETRACYCLO[7.7.1.0~2,7~.0~10,15~]HEPTADECA-2,4,6,10,12,14-HEXAEN-17-YL}PHENYL)SULFANYL]ACETIC ACID can be compared with other similar compounds, such as:
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate: Known for its use in organic synthesis as a reagent.
2-(4-Methylsulfonylphenyl)indole derivatives: Investigated for their antimicrobial and anti-inflammatory activities.
S-Benzylated or S-Alkylated-Coumarins: Synthesized for their potential pharmacological effects.
Properties
Molecular Formula |
C36H31N3O6S3 |
|---|---|
Molecular Weight |
697.8 g/mol |
IUPAC Name |
2-[4-[8,16-bis-(4-methylphenyl)sulfonyl-8,16,17-triazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-17-yl]phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C36H31N3O6S3/c1-24-11-19-28(20-12-24)47(42,43)38-32-9-5-3-7-30(32)36-37(26-15-17-27(18-16-26)46-23-34(40)41)35(38)31-8-4-6-10-33(31)39(36)48(44,45)29-21-13-25(2)14-22-29/h3-22,35-36H,23H2,1-2H3,(H,40,41) |
InChI Key |
LFYAXIZCYSPNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=CC=CC=C4N(C(N3C5=CC=C(C=C5)SCC(=O)O)C6=CC=CC=C62)S(=O)(=O)C7=CC=C(C=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11647597.png)


![4-chloro-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11647606.png)
![2-(4-Ethyl-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11647611.png)
![(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11647614.png)
![1-benzyl-3-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11647620.png)
![Ethyl 7-chloro-4-{[3-(methoxycarbonyl)phenyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B11647632.png)
![5-(4-chlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11647640.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B11647647.png)
![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11647652.png)

![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11647675.png)
